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These application notes provide a detailed overview of the key synthetic steps in the total
synthesis of the indole alkaloid (-)-Rauvomine B, as reported by Aquilina, J. M., et al. The
synthesis is notable for its strategic use of a palladium-catalyzed stereospecific allylic
amination, a cis-selective Pictet-Spengler reaction, a ring-closing metathesis, and a crucial
strain-promoted intramolecular cyclopropanation.[1][2][3][4][5] This document offers detailed
experimental protocols for these key transformations, quantitative data summaries, and visual
diagrams of the synthetic pathway.

Key Strategic Reactions

The successful total synthesis of (-)-Rauvomine B hinges on four key transformations that
construct the complex hexacyclic architecture of the natural product. The overall synthesis
proceeds in 11 steps with a total yield of 2.4% from commercially available materials.

o Palladium-Catalyzed Stereospecific Allylic Amination: This reaction establishes a crucial C-N
bond with high stereocontrol, setting the stage for subsequent cyclizations.

o Cis-Selective Pictet-Spengler Reaction: A key cyclization that forms the tetracyclic core of
the molecule with the desired cis-diastereoselectivity.

e Ring-Closing Metathesis (RCM): This powerful reaction is employed to construct a key six-
membered ring within the indole alkaloid framework.
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 Intramolecular Cyclopropanation: The final key step involves a rhodium-catalyzed
intramolecular cyclopropanation of an N-sulfonyl triazole to form the unique cyclopropane
ring of Rauvomine B.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of (-)-Rauvomine
B.

Step Reactant(s) Product Yield (%)

Palladium-Catalyzed Allylic acetate, L-
B _ N-allylated tryptophan
Stereospecific Allylic tryptophan methyl 85
o methyl ester
Amination ester

N-allylated tryptophan
Cis-Selective Pictet- y ypiop

] methyl ester, Tetracyclic B-carboline 75 (cis)
Spengler Reaction
Aldehyde
Ring-Closing ) )
) Diene precursor Hexacyclic alkene 92
Metathesis
) N-sulfonylated
Intramolecular N-sulfonyl triazole ]
) Rauvomine B 60
Cyclopropanation precursor o
derivative
N-sulfonylated
Deprotection Rauvomine B (-)-Rauvomine B 91

derivative

Experimental Protocols
Palladium-Catalyzed Stereospecific Allylic Amination

Objective: To synthesize the N-allylated tryptophan methyl ester via a stereospecific palladium-
catalyzed reaction.

Materials:

 Allylic acetate (1.0 equiv)
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L-tryptophan methyl ester (1.2 equiv)

Pd(PPhs)a4 (0.05 equiv)

K2COs (2.0 equiv)

Tetrahydrofuran (THF), anhydrous

Procedure:

To a solution of L-tryptophan methyl ester and K2COs in anhydrous THF, add the allylic
acetate.

e Purge the mixture with argon for 15 minutes.

o Add Pd(PPhs)a4 to the reaction mixture.

o Heat the reaction to 60 °C and stir for 12 hours under an argon atmosphere.

o Monitor the reaction progress by TLC.

» Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
o Concentrate the filtrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes
gradient) to afford the desired N-allylated tryptophan methyl ester.

Cis-Selective Pictet-Spengler Reaction

Objective: To construct the tetracyclic 3-carboline core with cis-selectivity.
Materials:

o N-allylated tryptophan methyl ester (1.0 equiv)

o Aldehyde (1.1 equiv)

 Trifluoroacetic acid (TFA) (1.0 equiv)
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e Dichloromethane (DCM), anhydrous
« Molecular sieves (4 A)
Procedure:

o To a solution of the N-allylated tryptophan methyl ester and aldehyde in anhydrous DCM,
add activated 4 A molecular sieves.

e Cool the mixture to -78 °C under an argon atmosphere.

e Slowly add trifluoroacetic acid to the reaction mixture.

 Stir the reaction at -78 °C for 24 hours.

» Monitor the reaction for the formation of the cis-diastereomer by LC-MS.

e Quench the reaction by the addition of saturated aqueous NaHCOs solution.
» Allow the mixture to warm to room temperature and separate the layers.

o Extract the aqueous layer with DCM (3 x 20 mL).

o Combine the organic layers, dry over anhydrous NazSOa, filter, and concentrate under
reduced pressure.

 Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes
gradient) to yield the tetracyclic -carboline.

Ring-Closing Metathesis

Objective: To form the hexacyclic alkene precursor via RCM.
Materials:
e Diene precursor (1.0 equiv)

e Grubbs' second-generation catalyst (0.05 equiv)
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e Dichloromethane (DCM), anhydrous

Procedure:

o Dissolve the diene precursor in anhydrous DCM.

e Purge the solution with argon for 20 minutes.

e Add Grubbs' second-generation catalyst to the solution.

e Heat the reaction mixture to reflux (40 °C) under an argon atmosphere for 4 hours.
e Monitor the reaction by TLC.

o Upon completion, cool the reaction to room temperature and concentrate under reduced
pressure.

» Purify the residue by flash column chromatography on silica gel (EtOAc/hexanes gradient) to
obtain the hexacyclic alkene.

Intramolecular Cyclopropanation

Objective: To construct the characteristic cyclopropane ring of Rauvomine B.
Materials:

o N-sulfonyl triazole precursor (1.0 equiv)

¢ Rhz(esp)2 (0.02 equiv)

e 1,2-Dichloroethane (DCE), anhydrous

Procedure:

» To a solution of the N-sulfonyl triazole precursor in anhydrous DCE, add Rhz(esp)2.

e Heat the reaction mixture to 80 °C under an argon atmosphere.
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« Stir the reaction for 2 hours, monitoring for the consumption of the starting material by LC-
MS.

e Cool the reaction to room temperature and concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes
gradient) to yield the N-sulfonylated Rauvomine B derivative.

Synthetic Pathway and Workflow Diagrams

The following diagrams illustrate the overall synthetic strategy and the logical workflow for the
synthesis of (-)-Rauvomine B.
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Step 1: Allylic Amination

Reactants + Pd Catalyst Stir at 60 °C, 12h

i

Step 2: Pictet-Spengler

Intermediate + Aldehyde + TFA Stir at -78 °C, 24h

Step 3: RCM

Diene + Grubbs' Il Reflux, 4h

Step 4: Cyclopropanation

Triazole + Rh Catalyst Stir at 80 °C, 2h

Final Step: Deprotection

Intermediate + Acid Stir at RT

(-)-Rauvomine B
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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